4-(5,6-dihydro-2H-pyran-3-yl)morpholine
Overview
Description
4-(5,6-dihydro-2H-pyran-3-yl)morpholine is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Interest
- Morpholine derivatives, including 4-(5,6-dihydro-2H-pyran-3-yl)morpholine, are explored for diverse pharmacological activities. Morpholine and its analogs like 2H-pyran and 4H-pyrans play a significant role in biochemistry and have a variety of biological applications (Asif & Imran, 2019).
DNA Repair Inhibition
- Compounds like 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones are evaluated as inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK). Some exhibit superior activity to other compounds and are selective inhibitors of DNA-PK over related kinases (Hollick et al., 2003).
Antiparasitic Activities
- Derivatives of 4-(5-(4-phenoxyphenyl)-2H-pyrazol-3-yl)morpholine show moderate to very good activity against blood stage T. b. rhodesiense and L. donovani, indicating potential antiparasitic applications (Kuettel et al., 2007).
mTOR Inhibition
- Replacing the morpholine hinge-region binding group in pyrazolopyrimidine and thienopyrimidine mammalian target of rapamycin (mTOR) inhibitors with 3,6-dihydro-2H-pyran results in compounds of equivalent potency and selectivity versus PI3K, establishing its use as a hinge-region binding motif for potent and selective mTOR inhibitors (Kaplan et al., 2010).
Neuroprotective Effects
- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were evaluated against acetylcholinesterase and butylcholinestrase, showing significant neuroprotective effects and potential in treating neurodegenerative disorders (Sameem et al., 2017).
Vasorelaxant Agents
- Benzofuran-morpholinomethyl-pyrazoline hybrids show significant vasodilatation properties, with some compounds exhibiting superior activity to prazocin, a known vasodilator. These hybrids offer potential as new classes of vasorelaxant agents (Hassan et al., 2014).
Properties
IUPAC Name |
4-(3,6-dihydro-2H-pyran-5-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h2H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKGOZPSSRWSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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